molecular formula C14H20N2O4 B2722909 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid CAS No. 1251017-62-5

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid

Cat. No.: B2722909
CAS No.: 1251017-62-5
M. Wt: 280.324
InChI Key: VPSLWYNQRHKRMF-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrrolo-diazepine core. Key structural elements include:

  • A 1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine scaffold, which combines a pyrrolidine ring fused to a seven-membered diazepine ring.
  • A tert-butoxycarbonyl (Boc) protecting group at the 2-position, enhancing solubility and stability during synthesis.
  • A carboxylic acid substituent at the 4-position, which may confer polarity and influence bioactivity.

However, detailed synthetic pathways and pharmacological data remain underreported in the literature .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-8-10(12(17)18)7-15-6-4-5-11(15)9-16/h4-6,10H,7-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSLWYNQRHKRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN2C=CC=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid involves several steps:

    Dissolution and Reaction: A compound is dissolved in acetonitrile and reacted with another compound at room temperature in the presence of potassium carbonate to form an intermediate.

    Reductive Amination and Ring Closure: The intermediate is then reacted with benzylamine and sodium borohydride in ethanol to undergo reductive amination and ring closure, forming another intermediate.

    Hydrogenation: Palladium on carbon is added to the ethanol solution of the intermediate, and hydrogen is introduced to remove the benzyl protecting group.

    Reaction with BOC: The resulting compound is reacted with BOC in methanol.

    Hydrolysis: Finally, sodium hydroxide is added to the compound in a mixed solvent of methanol and water to hydrolyze it, yielding the final product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on structural features, physicochemical properties, and synthetic strategies.

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid (Target) Pyrrolo[1,2-a][1,4]diazepine Boc group (2-position), carboxylic acid (4-position) ~350 (calculated) Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Cyano, nitro, phenethyl, ester groups ~560 (estimated) 243–245
Salternamide E derivatives Macrocyclic lactams Halogenated aryl groups, amide linkages ~400–500 Variable

Key Observations:

  • The target compound and the imidazo-pyridine analog share fused bicyclic frameworks but differ in ring size (diazepine vs. pyridine) and substituents. The Boc group in the target compound likely increases lipophilicity compared to the nitro and cyano groups in the imidazo-pyridine derivative.

Physicochemical Properties

  • Solubility: The carboxylic acid moiety in the target compound may improve water solubility compared to ester or nitro-substituted analogs, which are more lipophilic .
  • Thermal Stability: The imidazo-pyridine analog has a high melting point (243–245°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding). The target compound’s melting point is unreported but could be lower due to the Boc group’s steric bulk.

Critical Analysis of Structural Similarities and Divergences

  • Lumping Strategy Considerations : The target compound and its analogs might be grouped as "bicyclic amines" in computational models. However, substituent variations (e.g., carboxylic acid vs. esters) could lead to divergent reactivity and bioactivity, emphasizing the need for individualized study.
  • Spectral Data: The imidazo-pyridine analog was characterized using NMR, IR, and HRMS, suggesting similar methodologies could elucidate the target compound’s structure.

Biological Activity

The compound 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid is a derivative of pyrrolo[1,4]benzodiazepines, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₈N₂O₅
  • Molecular Weight : 262.256 g/mol
  • CAS Number : 24424-95-1

Biological Activities

Pyrrolo[1,4]benzodiazepines have been extensively studied for their wide range of biological activities. The specific compound exhibits several notable pharmacological effects:

Anticancer Activity

Research indicates that pyrrolo[1,4]benzodiazepines possess significant anticancer properties. They interact with DNA and can induce cytotoxic effects on various cancer cell lines. For instance:

  • Mechanism : These compounds typically bind to the minor groove of DNA, leading to DNA cross-linking and subsequent apoptosis in cancer cells.
  • Case Study : A study demonstrated that derivatives of pyrrolo[1,4]benzodiazepines showed potent activity against human tumor xenografts in vivo, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects:

  • Activity : It exhibits antifungal and antibacterial properties, making it a candidate for treating infections caused by resistant strains.
  • Research Findings : Studies have shown that certain derivatives can inhibit the growth of pathogenic fungi and bacteria .

CNS Activity

Pyrrolo[1,4]benzodiazepines are known to influence the central nervous system:

  • Effects : They have been reported to exhibit sedative, anxiolytic, and anticonvulsant activities.
  • Mechanism : The interaction with GABA receptors is a key mechanism through which these compounds exert their effects on mood and anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[1,4]benzodiazepines:

  • Modifications at specific positions on the pyrrolo ring can enhance potency and selectivity for various biological targets.
  • For example, substituents that increase lipophilicity may improve cellular uptake and bioavailability.

Data Table: Biological Activities of Pyrrolo[1,4]benzodiazepines

Activity TypeMechanismReferences
AnticancerDNA intercalation ,
AntimicrobialInhibition of cell wall synthesis ,
CNS EffectsGABA receptor modulation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving diazepine ring formation and subsequent functionalization. A key step involves the use of diazomethane in dichloromethane under controlled low temperatures (–20 to –15 °C) to introduce the pyrrolo-diazepine scaffold. Purification is achieved via column chromatography (ethyl acetate/hexane, 1:4 ratio) followed by recrystallization from 2-propanol .

Q. How can column chromatography conditions be optimized for purifying intermediates in the synthesis of this compound?

  • Methodological Answer : Optimal separation of intermediates requires careful adjustment of solvent polarity. For example, a 1:4 ethyl acetate/hexane ratio effectively resolves polar byproducts while retaining the target compound. Monitoring via TLC (Rf ~0.3–0.4) ensures reproducibility. Higher hexane content reduces co-elution of nonpolar impurities .

Advanced Research Questions

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm regiochemistry of substituents on the diazepine ring. For example, coupling constants (e.g., J = 8–10 Hz for adjacent protons) distinguish between cis/trans configurations.
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (±0.001 Da) verify molecular formulas, particularly for boronic acid derivatives (e.g., (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid) .
  • X-ray Crystallography : Resolves absolute stereochemistry in chiral derivatives (e.g., (4aR)-configured analogs) .

Q. How can discrepancies in reaction yields under varying diazomethane concentrations be addressed?

  • Methodological Answer :

  • Data Analysis : Lower yields at higher diazomethane concentrations (e.g., >0.4 M) may result from side reactions (e.g., over-alkylation). Kinetic studies (time vs. yield) identify optimal stoichiometry.
  • Mitigation Strategy : Use a slow addition protocol for diazomethane and maintain strict temperature control (–15 °C). Triethylamine (0.12 g per 5 mmol substrate) enhances regioselectivity .

Q. What strategies are recommended for enhancing the biological activity of this compound in drug discovery?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) at the 4-aroyl position to improve binding affinity to target enzymes .
  • Prodrug Design : Modify the 2-methylpropan-2-yloxycarbonyl group to enhance solubility (e.g., replace with PEGylated esters) while retaining stability in physiological conditions .

Data-Driven Research Challenges

Q. How should researchers interpret conflicting data on the compound’s stability under acidic conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Perform pH-dependent degradation assays (pH 1–7) with HPLC monitoring. For example, degradation peaks at pH <3 suggest hydrolysis of the ester group.
  • Kinetic Modeling : Use first-order decay models (t₁/₂ calculations) to predict shelf-life. Data from analogs (e.g., methyl 4-hydroxybenzoate) show t₁/₂ ~24 hours at pH 2 .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the compound’s reactivity in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates activation energies for ring-closing steps (e.g., diazepine formation). B3LYP/6-31G(d) basis sets provide reliable transition-state geometries .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., dichloromethane vs. THF) on reaction pathways .

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